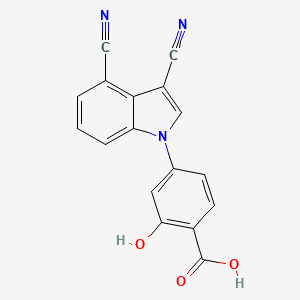

4-(3,4-dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid

Description

4-(3,4-Dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid is a synthetic organic compound featuring a hybrid structure of indole and benzoic acid derivatives. The indole core is substituted with two cyano groups at positions 3 and 4, while the benzoic acid moiety includes a hydroxyl group at position 2.

Properties

Molecular Formula |

C17H9N3O3 |

|---|---|

Molecular Weight |

303.27 g/mol |

IUPAC Name |

4-(3,4-dicyanoindol-1-yl)-2-hydroxybenzoic acid |

InChI |

InChI=1S/C17H9N3O3/c18-7-10-2-1-3-14-16(10)11(8-19)9-20(14)12-4-5-13(17(22)23)15(21)6-12/h1-6,9,21H,(H,22,23) |

InChI Key |

RXKMNINMJNNIEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)N(C=C2C#N)C3=CC(=C(C=C3)C(=O)O)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of Cyano Groups: The cyano groups are introduced via a nucleophilic substitution reaction using cyanogen bromide or similar reagents.

Coupling with Hydroxybenzoic Acid: The final step involves coupling the indole derivative with 2-hydroxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Cyanogen bromide, EDCI, bases like triethylamine.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

4-(3,4-Dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 4-(3,4-dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The cyano groups and hydroxybenzoic acid moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The indole ring can also participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

3-(4-Oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic Acid

- Structure : Contains a partially saturated indole ring (tetrahydroindole) with a ketone group at position 4 and a phenyl substituent at position 2. The benzoic acid is attached at position 3.

- Substituents: Lacks cyano groups, which are critical for electron-withdrawing effects in the target compound.

- Relevance : Used in pharmacological studies for kinase inhibition due to its rigid, bicyclic framework .

5-(4,5-Dihydro-2-phenyl-3H-benz[e]indol-3-yl)-2-hydroxybenzoic Acid

- Structure : Features a benzindole system (fused benzene and indole rings) with a dihydroindole moiety and a phenyl group at position 2. The benzoic acid is at position 2-hydroxy.

- Key Differences: Fused Ring System: The benzindole core increases molecular complexity and hydrophobicity. Functional Groups: Lacks cyano substituents, which may reduce interactions with polar biological targets .

2-Hydroxybenzoic Acid (Salicylic Acid)

- Structure : A simple aromatic acid with a hydroxyl group at position 2.

- Key Differences: Lack of Indole Moiety: Absence of the indole ring and cyano groups limits its bioactivity profile to anti-inflammatory and keratolytic effects. Metabolism: Exhibits low microbial metabolic activity in environmental studies .

Metabolic and Stability Profiles

- Target Compound: The cyano groups may confer resistance to oxidative metabolism, enhancing metabolic stability compared to hydroxylated analogues.

- Tetrahydroindole Analogues : Partial saturation increases susceptibility to enzymatic reduction, shortening half-life in biological systems .

- Benzindole Derivatives : Increased hydrophobicity may enhance membrane permeability but reduce aqueous solubility, limiting bioavailability .

Biological Activity

4-(3,4-Dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid is a complex organic compound recognized for its potential biological activities and applications in various scientific fields. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C17H9N3O3 |

| Molecular Weight | 303.27 g/mol |

| IUPAC Name | 4-(3,4-dicyanoindol-1-yl)-2-hydroxybenzoic acid |

| InChI | InChI=1S/C17H9N3O3/c18-7-10-2-1-3-14-16(10)11(8-19)9-20(14)12-4-5-13(17(22)23)15(21)6-12/h1-6,9,21H,(H,22,23) |

| Canonical SMILES | C1=CC(=C2C(=C1)N(C=C2C#N)C3=CC(=C(C=C3)C(=O)O)O)C#N |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Indole Ring : Utilizing Fischer indole synthesis by reacting phenylhydrazine with an aldehyde or ketone.

- Introduction of Cyano Groups : Achieved through nucleophilic substitution using cyanogen bromide.

- Coupling with Hydroxybenzoic Acid : Finalized by coupling the indole derivative with 2-hydroxybenzoic acid using a coupling reagent like EDCI in the presence of a base.

The biological activity of this compound is attributed to its interaction with biological macromolecules. The cyano groups and hydroxybenzoic acid moiety can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. Additionally, the indole ring can engage in π-π stacking interactions, influencing binding affinity and specificity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies demonstrate its ability to inhibit cancer cell proliferation in various cell lines. For instance, in vitro assays have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have reported antimicrobial effects against certain bacterial strains. The compound's structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against breast cancer cells. The results showed a dose-dependent inhibition of cell growth with an IC50 value indicating effective cytotoxicity at low concentrations.

Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory mechanisms, researchers assessed the impact of this compound on macrophage activation. The findings revealed that it significantly downregulated the expression of inflammatory markers such as TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS) .

Summary of Research Findings

The biological activities of this compound suggest its potential as a therapeutic agent in oncology and inflammation-related conditions. Its unique chemical structure contributes to diverse interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.